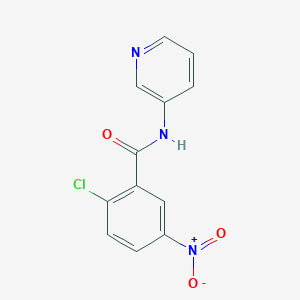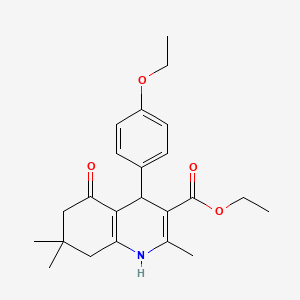![molecular formula C18H14N4O6 B11704317 Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate](/img/structure/B11704317.png)
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate is a complex organic compound with a molecular formula of C18H14N4O6 This compound features a quinoline ring substituted with nitro groups and an ethyl ester of aminobenzoic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate typically involves the following steps:
Nitration of Quinoline: The quinoline ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 5 and 7 positions.
Amination: The nitrated quinoline is then reacted with ethyl 4-aminobenzoate in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and amination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and safety.
化学反応の分析
Types of Reactions
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Ammonia, primary amines, alcohols.
Major Products Formed
Reduction: Formation of Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Oxidation: Formation of quinoline derivatives with additional functional groups.
科学的研究の応用
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or cytotoxic effects. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death.
類似化合物との比較
Similar Compounds
Ethyl 4-[(5,7-diaminoquinolin-8-yl)amino]benzoate: Similar structure but with amino groups instead of nitro groups.
Ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate derivatives: Various derivatives with different substituents on the quinoline or benzoate rings.
Uniqueness
This compound is unique due to the presence of both nitro groups and a quinoline ring, which confer distinct chemical and biological properties
特性
分子式 |
C18H14N4O6 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
ethyl 4-[(5,7-dinitroquinolin-8-yl)amino]benzoate |
InChI |
InChI=1S/C18H14N4O6/c1-2-28-18(23)11-5-7-12(8-6-11)20-17-15(22(26)27)10-14(21(24)25)13-4-3-9-19-16(13)17/h3-10,20H,2H2,1H3 |
InChIキー |
KHMFIESLBMIBDL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(4-methoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11704259.png)

![6-methyl-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}-1,2,4-triazin-5-ol](/img/structure/B11704263.png)
![3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B11704268.png)
![3-[4-(Heptyloxy)phenyl]-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11704272.png)


![4-{[3-(Morpholin-4-ylcarbonyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B11704302.png)
![2-{[(2,2,2-Trichloro-1-hexanamidoethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11704319.png)

![(4Z)-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704330.png)

